5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline
Overview
Description
5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fused oxadiazole and quinoxaline ring system. The presence of nitrogen and oxygen atoms within the ring structure imparts unique chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the deoxygenation of intermediate furoxans in the presence of triethyl phosphite in refluxing ethanol, yielding the target oxadiazoloquinoxalines . Other oxidizing agents, such as potassium hexacyanoferrate(III) and lead tetraacetate, can also be used for the furazan ring closure .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium hexacyanoferrate(III).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Oxidizing Agents: Potassium hexacyanoferrate(III), lead tetraacetate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxadiazole derivatives, while reduction can lead to partially or fully reduced quinoxaline derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as enzyme inhibitors and in photodynamic therapy.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it has been shown to exhibit high singlet oxygen quantum yields under red light irradiation, making it effective in photodynamic therapy . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **1,2,
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with a fused ring system, known for its diverse pharmacological activities.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-2-4-6-5(3-1)9-7-8(10-6)12-13-11-7/h1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQHCHIOFZDNPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=NON=C3N=C2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497324 | |
Record name | 5,6,7,8-Tetrahydro[1,2,5]oxadiazolo[3,4-b]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67200-32-2 | |
Record name | 5,6,7,8-Tetrahydro[1,2,5]oxadiazolo[3,4-b]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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